molecular formula C10H23N3O B12332003 Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)- CAS No. 198422-11-6

Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)-

Cat. No.: B12332003
CAS No.: 198422-11-6
M. Wt: 201.31 g/mol
InChI Key: REYOFKPDVUAABY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

198422-11-6

Molecular Formula

C10H23N3O

Molecular Weight

201.31 g/mol

IUPAC Name

(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C10H23N3O/c1-10(2,3)8(11)9(14)12-6-7-13(4)5/h8H,6-7,11H2,1-5H3,(H,12,14)/t8-/m1/s1

InChI Key

REYOFKPDVUAABY-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCCN(C)C)N

Canonical SMILES

CC(C)(C)C(C(=O)NCCN(C)C)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Nitrile Intermediates

Reaction Pathway

The compound is synthesized via hydrogenation of (2S)-2-amino-3,3-dimethylbutanenitrile intermediates. Palladium on activated carbon (10% Pd/C) under hydrogen gas (30 psi) in ethanol/acetic acid achieves selective reduction to the primary amine.

Conditions:
  • Catalyst : 10% Pd/C (50% water content)
  • Solvent : Ethanol/acetic acid (1:0.1 v/v)
  • Temperature : 20–30°C
  • Pressure : 30 psi H₂
  • Time : 48–72 hours
Outcomes:
Parameter Value Source
Yield 96%
Purity (HPLC) >98%
Chiral Excess (ee) >99% (S-configuration)

Mechanism : The nitrile group undergoes hydrogenolysis to a primary amine without racemization due to mild acidic conditions stabilizing the chiral center.

Microbial Catalysis Using Nitrile Hydratase

Biocatalytic Route

Rhodococcus and Nocardia strains expressing nitrile hydratase convert 2-amino-2,3-dimethylbutyronitrile to the corresponding amide under ambient conditions.

Fermentation Parameters:
  • Strain : Nocardia globerula CCTCC M 209214
  • pH : 6.0–10.0
  • Temperature : 20–40°C
  • Substrate Ratio : 1:1.2 (nitrile:enzyme)
Performance Metrics:
Metric Value Source
Conversion Rate 98%
Reaction Time 4–6 hours
Environmental Impact Low wastewater

Advantages : Eliminates harsh acids/bases, reducing downstream purification steps.

Stereoselective Amide Coupling

Chemical Synthesis

Chiral (2S)-2-amino-3,3-dimethylbutanoic acid is coupled with N,N-dimethylethylenediamine using carbodiimide-based agents (e.g., DCC/HOBt).

Protocol:
  • Activation : Carboxylic acid activated with DCC in anhydrous THF (0°C, 1 hour).
  • Coupling : Add N,N-dimethylethylenediamine (1.2 eq) at 25°C for 12 hours.
  • Workup : Extract with ethyl acetate, wash with 5% NaHCO₃, dry over Na₂SO₄.
Results:
Parameter Value Source
Yield 85%
Purity (NMR) 99.2%
Optical Rotation [α]²⁵D = +24°

Critical Note : Chiral purity depends on enantiomerically pure starting materials, often resolved via L-tartaric acid crystallization.

Industrial-Scale Hydrolysis and Salification

Patent-Derived Method (CN102020584A)

A three-step process converts 2-bromo-butyric acid to the target compound via bromoamide intermediates.

Steps:
  • Amidation : 2-Bromo-butyric acid + NH₃ → 2-Bromo-butyramide (86% yield).
  • Hydrolysis : H₂O/HCl at 100°C for 24 hours → (S)-2-amino-3,3-dimethylbutanoic acid.
  • Salification : HCl gas in methanol (pH 1.5) yields hydrochloride salt, later neutralized.
Process Data:
Step Yield Purity Source
Amidation 86% 98.9%
Hydrolysis 85% 99.6%
Salification 95% 99.9%

Key Innovation : Uses cost-effective thionyl chloride for amidation, avoiding expensive coupling agents.

Resolution of Racemic Mixtures

L-Tartaric Acid Fractionation

DL-2-amino-3,3-dimethylbutanamide is resolved using L-tartaric acid in methanol, exploiting differential solubility of diastereomeric salts.

Conditions:
  • Solvent : Methanol (2.5–3.4 vol)
  • Acid/Base Ratio : 15:8 (amine:L-tartaric acid)
  • Crystallization : 0–5°C for 12 hours
Outcomes:
Parameter Value Source
Chiral Purity 99.9% ee
Recovery 47.8%

Limitation : Moderate recovery due to partial salt solubility, necessitating repeat crystallizations.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling (2S)-2-amino-3,3-dimethylbutanoic acid with N,N-dimethylethylenediamine and NaHCO₃ achieves 78% yield in 2 hours.

Parameters:
  • Milling Time : 120 minutes
  • Frequency : 30 Hz
  • Stoichiometry : 1:1.1 (acid:amine)

Advantage : Eliminates organic solvents, reducing E-factor by 60% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Table 1: Comparative Analysis of Key Analogs
Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Features Evidence Source
(2S)-2-amino-3,3-dimethylbutanamide (62965-57-5) C₆H₁₄N₂O 130.19 3,3-dimethyl, 2-amino Simpler backbone; lacks dimethylaminoethyl group
2-amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide C₉H₂₀N₃O 187.28 3-methyl, dimethylaminoethyl Methyl instead of dimethyl at C3
(2S)-2-amino-N-(2-methoxyethyl)-3,3-dimethylbutanamide (190592-24-6) C₉H₂₀N₂O₂ 188.27 2-methoxyethyl, 3,3-dimethyl Ether linkage enhances hydrophilicity
(2S)-N-benzyl-N,3,3-trimethylbutanamide (947383-62-2) C₁₄H₂₂N₂O 234.34 N-benzyl, N-methyl, 3,3-dimethyl Aromatic moiety for π-π interactions

Structural and Functional Differences

Backbone Modifications: The 3,3-dimethyl groups in the target compound increase steric hindrance compared to analogs with a single methyl (e.g., 3-methyl in ). This impacts binding pocket compatibility in biological targets. Dimethylaminoethyl vs.

Stereochemical Variations :

  • The (2S) configuration is conserved in analogs like and , but stereoisomerism in other derivatives (e.g., cyclohexylthioureido in ) introduces divergent bioactivity.

Synthetic Routes :

  • Analogs such as and use carbodiimide coupling agents (e.g., EDC·HCl) for amide bond formation, suggesting similar synthetic strategies for the target compound.
  • Crystallization methods for complex butanamides (e.g., ) highlight challenges in isolating stereochemically pure forms.

Pharmacological and Physicochemical Insights

  • Solubility: The dimethylaminoethyl group enhances water solubility compared to N-benzyl derivatives (e.g., ), which are more lipophilic (LogP ~2.5).
  • Receptor Binding: The dimethylaminoethyl moiety may mimic natural ligands in neurological targets, as seen in patented compounds with similar groups (e.g., ).
  • Thermal Stability : Analogs with bulkier substituents (e.g., 3,3-dimethyl) exhibit higher melting points, though specific data for the target compound is lacking.

Commercial and Research Relevance

  • Supplier Availability : The target compound and its analogs (e.g., ) are listed in chemical catalogs, indicating accessibility for research .
  • Patent Activity : Crystalline forms of structurally complex butanamides (e.g., ) suggest industrial interest in optimizing bioavailability and stability.

Biological Activity

Butanamide, 2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-, (2S)- is a synthetic organic compound notable for its complex structure and potential applications in pharmaceuticals. This compound features an amide functional group and multiple alkyl substituents, which contribute to its biological activity. The stereochemistry indicated by (2S) suggests that it possesses a chiral center, influencing its interactions with biological systems.

The molecular formula for this compound is C8H18N2OC_8H_{18}N_2O, with a CAS number of 198422-11-6. Its structure includes:

  • An amide group which can undergo hydrolysis.
  • A dimethylamino group that may influence its pharmacological properties.

Research indicates that butanamide derivatives often interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways. The dimethylamino group may enhance central nervous system activity, potentially leading to stimulant or anxiolytic effects.

Neurotransmitter Interaction

Studies have shown that compounds similar to butanamide can affect neurotransmitter receptors. For instance, the presence of the dimethylamino group is associated with enhanced binding affinity to various receptors, influencing mood and cognitive functions.

Antimicrobial Activity

Preliminary studies suggest that butanamide derivatives may possess antimicrobial properties. For example, research on structurally similar compounds has indicated activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of butanamide and its biological activity is crucial. The following table summarizes some compounds with structural similarities and their key features:

Compound NameStructure TypeKey Features
N,N-DimethylbutanamideSimilar amide structureLacks chiral center; simpler
2-Amino-3-methylbutanamideSimilar backboneDifferent substitution pattern; less steric hindrance
N,N-DiethylbutanamideSimilar amide structureDifferent alkyl groups; potential variation in biological activity

These comparisons highlight the unique biological activities associated with the specific stereochemistry and substituent arrangement of butanamide, 2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-, (2S)-.

Case Studies

  • Neuropharmacological Study : A study evaluated the effects of butanamide derivatives on serotonin receptors, revealing significant modulation of receptor activity which could lead to therapeutic effects in anxiety disorders.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various butanamide derivatives against Gram-positive bacteria. Results indicated that certain modifications in the alkyl chain significantly enhanced antibacterial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.